molecular formula C78H52O4 B8200455 4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))

4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))

Cat. No. B8200455
M. Wt: 1053.2 g/mol
InChI Key: LYUOXZCTKURFLF-UHFFFAOYSA-N
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Description

4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde)) is a useful research compound. Its molecular formula is C78H52O4 and its molecular weight is 1053.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde)) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Coordination Chemistry and Catalysis : Tetrakis(2-hydroxyphenyl)ethene and its derivatives are structurally unique, promoting multiple metal bridging over chelating coordination modes in polymetallic coordination chemistry. This aspect is valuable in catalysis (Verkerk et al., 2002).

  • Luminescent Sensing of VOCs : A study demonstrated that a synthesized four-fold interpenetrated metal-organic framework exhibits intense blue luminescence and is sensitive to toxic volatile organic compounds (VOCs), highlighting its potential in environmental monitoring (Zhao et al., 2016).

  • Chiral, Emissive, and Porous Molecular Cages : Chiral, emissive, and porous tubular multi-functional organic molecular cages have been synthesized using imine chemistry of this compound, indicating its utility in the creation of novel molecular structures (Sun et al., 2023).

  • Fluorescence in Solid-State Photoluminescence : Tetra(4,5,9,10-tetrahydropyren-2-yl)ethene has demonstrated a high fluorescence quantum yield in solid film, making it a promising material for research in solid-state photoluminescence (Zhang et al., 2015).

  • Enhanced Emission and Sensing Performance : The ETTC-DOAB complex, which includes a derivative of this compound, has shown enhanced solid-state emission, liquid crystallinity, and superior sensing performance for Cu2+ detection, suggesting applications in luminescent devices and chemosensors (Lu et al., 2017).

  • Electrochromic Properties : Research has been conducted on the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, indicating potential applications in the field of electrochemistry (Schreivogel et al., 2006).

  • Single-Molecule Conductance Measurements : The synthesized 1,1,2,2-tetrakis(4-aminophenyl)ethene can bind to gold electrodes for single-molecule conductance measurements, which is significant in the study of molecular electronics (Rivero et al., 2020).

  • Gas Adsorption and Sensing : The luminescent metal-organic framework constructed using a derivative of this compound has shown capabilities in gas adsorption and sensing of volatile organic compounds, indicating its importance in gas storage and environmental sensing applications (Liu et al., 2015).

properties

IUPAC Name

4-[4-[4-[1,2,2-tris[4-[4-(4-formylphenyl)phenyl]phenyl]ethenyl]phenyl]phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H52O4/c79-49-53-1-9-57(10-2-53)61-17-25-65(26-18-61)69-33-41-73(42-34-69)77(74-43-35-70(36-44-74)66-27-19-62(20-28-66)58-11-3-54(50-80)4-12-58)78(75-45-37-71(38-46-75)67-29-21-63(22-30-67)59-13-5-55(51-81)6-14-59)76-47-39-72(40-48-76)68-31-23-64(24-32-68)60-15-7-56(52-82)8-16-60/h1-52H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUOXZCTKURFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H52O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))
Reactant of Route 2
Reactant of Route 2
4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))
Reactant of Route 3
Reactant of Route 3
4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))
Reactant of Route 4
Reactant of Route 4
4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))
Reactant of Route 5
4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))
Reactant of Route 6
4'',4''''',4'''''''',4'''''''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1':4',1''-terphenyl]-4-carbaldehyde))

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